molecular formula C5H11NO2 B1523973 (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol CAS No. 1096770-58-9

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Cat. No.: B1523973
CAS No.: 1096770-58-9
M. Wt: 117.15 g/mol
InChI Key: PBQHDTRHGNGTLZ-WHFBIAKZSA-N
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Description

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol: is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol It is a derivative of tetrahydropyran, featuring an amino group at the fourth position and a hydroxyl group at the third position in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol typically involves the reduction of a suitable precursor, such as a nitro or nitrile compound, followed by cyclization. One common method includes the reduction of 4-nitrotetrahydropyran-3-OL using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, facilitating the formation of new chemical bonds and the creation of complex molecular architectures. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • trans-4-Aminotetrahydropyran-3-amine
  • 4-Chlorotetrahydropyran-3-OL
  • 4-Oxotetrahydropyran-3-OL

Comparison: (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is unique due to its specific configuration and functional groups. Compared to its analogs, it exhibits distinct reactivity and binding properties, making it valuable in specific applications. For instance, the presence of both amino and hydroxyl groups in the trans configuration enhances its ability to participate in hydrogen bonding and other interactions, which is not as pronounced in its analogs .

Properties

IUPAC Name

(3R,4S)-4-aminooxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQHDTRHGNGTLZ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278114
Record name (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096770-58-9
Record name (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096770-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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